Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- is a complex organic compound with a molecular structure that includes pyrazine, carbothioamide, diethylamino, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with carbothioamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)-
- Pyrazinecarbothioamide, N-(1-morpholinylmethyl)-6-(1-pyrrolidinyl)-
Uniqueness
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61689-69-8 |
---|---|
Molecular Formula |
C14H23N5S |
Molecular Weight |
293.43 g/mol |
IUPAC Name |
N-(diethylaminomethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C14H23N5S/c1-3-18(4-2)11-16-14(20)12-9-15-10-13(17-12)19-7-5-6-8-19/h9-10H,3-8,11H2,1-2H3,(H,16,20) |
InChI Key |
JDFYZXXJDXCLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CNC(=S)C1=CN=CC(=N1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.